Cassaidine
Description
Historical Context of Discovery and Early Research on Erythrophleum Alkaloids
The investigation into the chemical constituents of the Erythrophleum genus, long recognized for the toxicity of its bark, marked the beginning of the discovery of a unique class of compounds known as Erythrophleum alkaloids. These cassane-type diterpenes were identified as the primary specialized metabolites within this genus. nih.govmdpi.com Early research initially led to the isolation of a substance named "erythrophleine," which was later understood to be a mixture of several alkaloids with similar biological activities. prota4u.orgprota4u.org
One of the pivotal moments in this field was the isolation and structural elucidation of cassaine (B1668602) in 1935 from Erythrophleum suaveolens. uliege.be This discovery laid the groundwork for further exploration of related compounds. Subsequent research led to the isolation of cassaidine from the bark of Erythrophleum guineense. drugfuture.com The initial structural work on this compound was notably advanced by Ruzicka and Dalma in 1940, with further structural details and stereochemistry being clarified in later decades. drugfuture.com
Botanical Sources and Distribution
This compound and related alkaloids are primarily found within the pantropical woody genus Erythrophleum, which is a member of the Fabaceae family (subfamily Caesalpinioideae). nih.govpublish.csiro.au This genus comprises approximately 10 to 15 species distributed across Africa, Asia, and Australia. nih.govprota4u.orgresearchgate.net
This compound has been specifically isolated from several species, including:
Erythrophleum guineense : This West African tree is a well-documented source of this compound. drugfuture.comnih.govajol.info
Erythrophleum ivorense : Also native to Africa, this species is known to contain this compound. nih.govuliege.be
Erythrophleum suaveolens : This species, found in tropical Africa, has been reported to contain this compound among its rich profile of alkaloids. nih.govresearchgate.net
While these three are prominent sources, other species within the genus, such as Erythrophleum africanum and the Australian species Erythrophleum chlorostachys, also produce a variety of related alkaloids. publish.csiro.auprota4u.org The alkaloid content and composition can vary depending on the species and even the age of the tree. prota4u.org For instance, the alkaloid content in the bark of Erythrophleum suaveolens has been observed to range from 0.3% to 1.5%. journalejmp.com It's important to note that two African species, E. suaveolens and E. ivorense, are morphologically very similar and often confused, though their metabolomes show distinct differences. nih.govuliege.be
Chemical Classification and Structural Relationship
This compound is classified as a cassane-type diterpenoid alkaloid. nih.govnih.gov The fundamental structure of these compounds is the cassane skeleton, a tricyclic diterpene composed of 20 carbon atoms. uliege.beresearchgate.net A key feature of the cassane skeleton is the substitution at position C-13 with an ethyl group and at C-14 with a methyl group. uliege.beresearchgate.net
Structurally, this compound is a tricyclic diterpenoid, a diol, an enoate ester, and a tertiary amino compound. nih.gov It is derived from a hydride of a podocarpane. nih.govontosight.ai The cassane-type diterpenoids are believed to be biosynthesized from the rearrangement of a pimarane (B1242903) precursor. uliege.beresearchgate.net
The Erythrophleum alkaloids, including this compound, are broadly divided into two main groups based on the nature of the side chain attached to the diterpenoid core:
Cassaine-type ester amine diterpenoids uliege.be
Cassaine-type amide diterpenoids uliege.be
This compound falls into the ester amine category. Its systematic name is (2E)-2-[(1R,4aS,4bR,7S,8aR,10S,10aS)-7,10-dihydroxy-1,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate, 2-(dimethylamino)ethyl ester. nih.gov This complex name precisely describes its stereochemistry and the arrangement of its functional groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26296-41-3 |
|---|---|
Molecular Formula |
C24H41NO4 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10S,10aS)-7,10-dihydroxy-1,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate |
InChI |
InChI=1S/C24H41NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17-20,22,26-27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,18-,19-,20-,22-,24+/m0/s1 |
InChI Key |
JKPVSFQJGXEMSU-CHEGSHICSA-N |
SMILES |
CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2O)(C)C)O)C |
Isomeric SMILES |
C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3C[C@@H]2O)(C)C)O)C |
Canonical SMILES |
CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2O)(C)C)O)C |
Other CAS No. |
26296-41-3 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Cassaidine
Advanced Spectroscopic and Analytical Techniques Employed in Structural Determination
The structural elucidation of Cassaidine relies heavily on a combination of spectroscopic methods, each providing unique and complementary pieces of information. Nuclear Magnetic Resonance (NMR) spectroscopy maps out the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and formula, and Infrared (IR) spectroscopy identifies key functional groups.
NMR spectroscopy is a cornerstone technique for determining the structure of complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to assemble the molecular structure.
¹H NMR spectra provide information about the chemical environment of protons in the molecule. For cassaine-type diterpenoid ester amines, including this compound, characteristic proton signals are consistently observed in specific chemical shift (δ) ranges. researchgate.net These signals are crucial for identifying key structural motifs. For instance, the C-10 methyl group typically appears as a singlet between δ 0.60–1.03, while the C-14 methyl group presents as a doublet in the δ 1.06–1.21 range. researchgate.net The N-methyl group of the amino alcohol side chain is identifiable as a singlet around δ 2.25–2.47. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. Combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it allows for the differentiation between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons, while HSQC correlates protons directly to their attached carbons. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds, enabling the connection of different structural fragments to build the complete molecular structure.
Table 1: Characteristic ¹H NMR Chemical Shift Ranges for this compound and Related Ester Amines researchgate.net
| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |
|---|---|---|
| C-10 Methyl | 0.60 – 1.03 | Singlet (s) |
| C-14 Methyl | 1.06 – 1.21 | Doublet (d) |
| N-Methyl | 2.25 – 2.47 | Singlet (s) |
| Methylene (O-CH₂) | 4.15 – 4.21 | Triplet (t) |
| Methylene (N-CH₂) | 2.55 – 2.84 | Triplet (t) |
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. For complex and thermally labile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed. ESI is particularly effective as it allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation, preserving the molecular ion.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides clear evidence for key structural features.
As a cassaine-type diterpenoid ester amine, this compound exhibits characteristic absorption bands. A strong absorption is observed in the range of 1700–1715 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretching vibration. researchgate.net Furthermore, a distinct band around 1160 cm⁻¹ corresponds to the ester C-O stretching vibration. researchgate.net The presence of a conjugated double bond within the skeleton is typically confirmed by an absorption peak at 1640–1645 cm⁻¹. researchgate.net
Table 2: Key IR Absorption Frequencies for this compound researchgate.net
| Functional Group | Absorption Range (νₘₐₓ, cm⁻¹) |
|---|---|
| Ester Carbonyl (C=O) | 1700 – 1715 |
| Ester C-O Stretch | ~1160 |
Confirmation of the Cassane Diterpenoid Skeleton
The structural data obtained from NMR, MS, and IR spectroscopy collectively confirm that this compound possesses a cassane diterpenoid skeleton. researchgate.netnih.gov This tetracyclic core structure is characteristic of a large family of natural products isolated from plants of the Caesalpinia and Erythrophleum genera. nih.govresearchgate.net
The confirmation is based on the following evidence:
Molecular Formula: The molecular formula derived from HR-ESIMS is consistent with a C₂₀ diterpenoid core that has been modified to include the nitrogen-containing side chain.
NMR Data: The complex patterns of signals in the ¹H and ¹³C NMR spectra, once fully assigned using 2D techniques, map out the characteristic three six-membered rings (A, B, and C) and the five-membered ring (D) of the cassane framework. The chemical shifts and coupling constants of the methine and methylene protons within the ring system are diagnostic for this skeleton. nih.gov
Key Substituents: The presence and positions of the methyl groups at C-10 and C-14, as identified by NMR, are hallmarks of the cassane skeleton. researchgate.net
Assignment of Relative and Absolute Stereochemistry
Beyond determining the planar structure and connectivity, a full structural elucidation requires the assignment of the three-dimensional orientation of atoms, known as stereochemistry.
The relative stereochemistry (the orientation of stereocenters relative to each other) of this compound is primarily determined using 2D NMR techniques, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A NOESY spectrum identifies protons that are close to each other in space, regardless of whether they are connected through bonds. By observing these through-space correlations, particularly within the rigid ring system of the diterpenoid skeleton, the relative orientation of substituents (e.g., axial vs. equatorial) and the fusion of the rings can be definitively established.
The determination of the absolute configuration (the actual R/S configuration at each chiral center) is a more complex challenge. For cassane-type diterpenoids, this is often achieved by comparing experimental data with theoretical calculations or by chemical correlation to a compound of known absolute stereochemistry. nih.gov One powerful method is the use of electronic circular dichroism (ECD). The experimental ECD spectrum of this compound is measured and compared to the theoretically calculated spectra for the possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov
Biosynthesis and Chemical Synthesis of Cassaidine and Analogues
Proposed Biosynthetic Pathways of Cassane Diterpenes from Precursors (e.g., Pimarane)
Cassane and norcassane diterpenes, including the core structure of Cassaidine, are believed to originate from the biosynthetic rearrangement of pimarane (B1242903) precursors. researchgate.netresearchgate.net Diterpenoids, as a broad class of natural products, are biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). cjnmcpu.comjmb.or.kr This process involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. cjnmcpu.comjmb.or.kr
The biosynthesis of labdane-related diterpenoids (LRDs), a group that includes pimarane and subsequently cassane diterpenes, typically involves three modules. cjnmcpu.com The first module involves the synthesis of GGPP from IPP and DMAPP catalyzed by geranylgeranyl pyrophosphate synthase. cjnmcpu.com Different diterpene synthases then act on GGPP to form the diverse skeletons of various diterpenes, such as pimarane. jmb.or.kr Following the formation of the pimarane skeleton, a series of enzymatic reactions, including hydroxylation, oxidation, and potentially rearrangement, are proposed to lead to the cassane framework. jmb.or.kr The specific enzymatic steps and intermediates involved in the conversion of pimarane to the cassane skeleton found in this compound are subjects of ongoing research.
Total Synthesis Approaches to this compound and Related Natural Products
The total synthesis of complex diterpenoids like this compound presents significant challenges due to their polycyclic nature and multiple stereogenic centers. Various strategies have been developed to construct the cassane skeleton.
Key Synthetic Strategies and Methodologies (e.g., Transannular Diels-Alder (TADA) Reactions, Anionic Polycyclization)
Several key methodologies have been employed in the total synthesis of cassane diterpenes and related structures. The transannular Diels-Alder (TADA) reaction is a powerful strategy for constructing polycyclic ring systems in a single step from macrocyclic precursors. researchgate.netnih.govnih.govscielo.br This approach involves a Diels-Alder reaction where the diene and dienophile are tethered within a single molecule, leading to the formation of multiple rings and stereocenters simultaneously. researchgate.netnih.govscielo.br Studies have explored the use of TADA reactions of macrocyclic trienes to access tricyclic intermediates relevant to cassane synthesis. researchgate.netnih.gov The stereochemical outcome in TADA reactions is often influenced by the conformation of the macrocycle and the transition state geometry. researchgate.netnih.govscielo.br
Another significant strategy is anionic polycyclization. This methodology involves a cascade of anionic reactions that construct multiple rings and establish stereochemistry in a controlled manner. nih.govresearchgate.netnih.gov Anionic polycyclization approaches have been successfully applied to the stereoselective total synthesis of (+)-cassaine, a closely related cassane alkaloid. nih.govresearchgate.netnih.gov These syntheses often start from readily available chiral sources, such as (+)-carvone, to control the stereochemistry of the final product. nih.govresearchgate.netnih.gov
Other synthetic approaches to cassane-type diterpenoids include intramolecular Diels-Alder reactions, sometimes followed by chemoselective reductions, to build the core carbon skeleton. chemrxiv.orgresearchgate.net Semisynthesis from more readily available natural products like abietic acid has also been explored to access cassane derivatives. researchgate.netresearchgate.net
Stereoselective and Regioselective Synthesis
Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers and potential sites for reaction. Stereoselective transformations, such as stereoselective reductions, hydroboration, and conjugate additions, are crucial for setting the correct configuration at each stereogenic center. researchgate.netnih.gov The choice of catalysts, reagents, and reaction conditions is critical in controlling the stereochemical outcome. thieme-connect.dersc.org
Regioselective reactions ensure that bond formation occurs at the desired positions within the molecule, avoiding the formation of unwanted isomers. nih.govnih.gov In the context of cassane synthesis, regioselectivity is important in cyclization reactions and functional group transformations to correctly assemble the specific ring fusion and substitution pattern of the cassane core. For example, the regioselectivity of nucleophilic attack on epoxides has been studied in the synthesis of intermediates. nih.gov
Formal Syntheses and Relay Approaches
Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis of the target molecule. This demonstrates the effectiveness of the new route in accessing a key structural motif. The total synthesis of cassaic acid, the acid component of this compound and cassaine (B1668602), has been reported, and its conversion to cassaine and this compound constitutes a formal synthesis of these alkaloids. researchgate.netresearchgate.netacs.org This approach validates the synthetic strategy for constructing the core of the molecule.
Relay approaches involve synthesizing a key intermediate and then using a previously established route from that intermediate to complete the synthesis of the target molecule. This can be particularly useful for complex natural products where developing a complete de novo synthesis is exceptionally challenging. While the provided search results specifically mention formal syntheses, relay approaches are a related strategy often employed in complex molecule synthesis.
Semisynthesis and Derivatization for Structural Diversity
Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce the desired target molecule or its analogues. This can be more efficient than total synthesis, especially if the natural precursor is readily available. Semisynthesis has been explored for the preparation of cassane-type diterpenes, often starting from abietic acid, a relatively abundant diterpene found in rosin. researchgate.netresearchgate.net This allows for the introduction of specific functional groups or modifications to the cassane skeleton.
Derivatization involves modifying the structure of a compound, often a natural product, to create a series of related compounds (analogues) with potentially altered properties. This can be done to explore structure-activity relationships or to generate compounds with improved characteristics. While the search results primarily focus on the synthesis of the core structure, the mention of preparing derivatives of cassane-type diterpenes for biological evaluation implies that derivatization is a relevant aspect of studying this class of compounds. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of Cassaidine and Its Derivatives
Methodological Frameworks for SAR Analysis
SAR studies are fundamental in medicinal chemistry for understanding the relationship between the structural features of a molecule and its biological activity. wikipedia.orgethz.ch For complex natural products like Cassaidine and related cassane diterpenoids, various methodological frameworks are employed to analyze and predict biological activity based on structural characteristics.
Another relevant framework, particularly in the context of designing novel molecules with desired activities, is De Novo Molecule Design. This computational approach aims to construct new molecular structures atom by atom or fragment by fragment within the binding site of a target protein or based on the pharmacophore features required for activity. nih.gov While mentioned as a capability in some platforms, detailed applications of de novo design specifically for this compound derivatives in publicly accessible research were not found.
Pharmacophore modeling is also a crucial technique in SAR analysis. nih.govyoutube.comnih.gov A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govyoutube.com These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged regions, arranged in a specific three-dimensional spatial arrangement. nih.govnih.gov Pharmacophore models can be derived from a set of active ligands (ligand-based pharmacophore modeling) or from the structure of the biological target (structure-based pharmacophore modeling). nih.gov These models are valuable for identifying the key interaction points required for this compound or its derivatives to bind to their targets, such as Na+/K+-ATPase.
Identification of Critical Structural Motifs and Pharmacophores for Biological Activity
Based on the structural features of this compound and the reported activities of related Erythrophleum alkaloids, several structural motifs are likely critical for their biological activity, particularly their cardiotonic effects and Na+/K+-ATPase inhibition. This compound possesses a core tetracyclic diterpene structure. ontosight.ai Key functional groups attached to this core include hydroxyl groups, an ester linkage, and a tertiary amine group within the dimethylaminoethyl side chain. ontosight.ai
Studies on related compounds like erythrophleic acid and pertinent amino alcohols suggest the importance of the amino alcohol moiety for positive inotropic effects. annualreviews.org The presence of the ester linkage connecting the diterpene core to the amino alcohol side chain is also a defining feature of many biologically active Erythrophleum alkaloids, including this compound and Cassaine (B1668602). researchgate.net The stereochemistry of the molecule, dictated by the specific configuration at multiple chiral centers within the diterpene skeleton and the side chain, is also expected to play a significant role in its interaction with biological targets. ontosight.ainih.govnumberanalytics.com
While a precise, experimentally derived pharmacophore model specifically for this compound's interaction with a defined target like Na+/K+-ATPase was not detailed in the search results, general principles of ligand-receptor interactions suggest that the pharmacophore would likely involve features capable of:
Hydrogen bonding interactions, potentially involving the hydroxyl groups and the ester oxygen atoms.
Hydrophobic interactions with nonpolar regions of the target protein, mediated by the diterpene core and the methyl groups.
Ionic interactions involving the protonated tertiary amine group in the side chain at physiological pH, interacting with anionic residues in the binding site.
The specific arrangement and spatial orientation of these features within the three-dimensional structure of this compound are crucial for productive binding and activity.
Influence of Functional Group Modifications and Stereochemistry on Activity Profiles
Modifications to the functional groups of this compound and its derivatives, as well as alterations in stereochemistry, are expected to significantly impact their biological activity profiles. General principles from medicinal chemistry provide insights into these relationships, which are likely applicable to this compound, although specific experimental data for this compound modifications were limited in the search results.
Functional Group Modifications:
Modification of the Amino Group: The tertiary amine in the side chain is likely protonated at physiological pH, participating in ionic interactions with the target. nih.gov Alterations to this group, such as changing the degree of alkylation or introducing different substituents, could affect its basicity, charge distribution, and steric bulk, thereby influencing binding affinity and selectivity. For example, converting the tertiary amine to a quaternary ammonium (B1175870) salt would result in a permanent positive charge, potentially altering membrane permeability and target interaction. nih.gov
Modification of Hydroxyl Groups: The hydroxyl groups on the diterpene core are capable of forming hydrogen bonds. nih.gov Masking or removing these hydroxyls (e.g., through esterification or etherification) could reduce hydrogen bonding capacity and alter lipophilicity, potentially impacting binding and pharmacokinetic properties. solubilityofthings.comashp.org
Modification of the Ester Linkage: The ester group is susceptible to hydrolysis in biological systems, which can affect the compound's metabolic stability and duration of action. Modifying the ester to a more stable linkage, such as an amide, could increase its half-life but might also alter its interaction with the target due to changes in hydrogen bonding and electronic properties. solubilityofthings.com
Stereochemistry: this compound possesses multiple chiral centers, contributing to its specific three-dimensional structure. ontosight.ai Stereochemistry is known to have a profound impact on the biological activity of chiral molecules, affecting target binding, metabolism, and transport. annualreviews.orgslideshare.netnih.govnumberanalytics.comresearchgate.net Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significant differences in potency, efficacy, and even the type of biological effect. annualreviews.orgslideshare.netnih.govnumberanalytics.com This is because biological targets, such as receptors and enzymes, are often chiral and can interact differently with each stereoisomer, a concept sometimes referred to as a "three-point fit" model for receptor binding. slideshare.net
For this compound, the specific configuration at each stereocenter within the diterpene core and the side chain will determine its precise three-dimensional shape and the spatial orientation of its functional groups. Changes in stereochemistry could lead to:
Altered Target Binding: Different stereoisomers may bind with varying affinities to the target site due to differences in how their functional groups align for optimal interactions (hydrogen bonding, ionic, hydrophobic). slideshare.netnih.gov One stereoisomer might fit snugly into a binding pocket, while another might be sterically hindered or unable to form key interactions.
Differential Transport and Metabolism: Biological membranes and metabolic enzymes are often stereoselective, meaning they can process different stereoisomers at different rates. slideshare.netnih.gov This could lead to variations in absorption, distribution, metabolism, and excretion, ultimately affecting the concentration of the active compound at the target site.
While specific experimental data detailing the precise impact of individual functional group modifications and stereochemical changes on this compound's activity was not extensively found, the general principles of SAR and the known importance of these factors in the activity of related natural products strongly suggest that they play a critical role in determining the biological profile of this compound and its derivatives.
Molecular and Cellular Mechanisms of Action of Cassaidine
Target Identification and Validation (e.g., Na+/K+-ATPase Inhibition)
A significant and well-documented mechanism of action for Cassaidine and related cassaine-type diterpenoids is the inhibition of Na+/K+-ATPase (sodium-potassium pump). nih.govresearchgate.netresearchgate.netebi.ac.uk This enzyme is a crucial electrogenic transmembrane ATPase found in the membrane of all animal cells, responsible for maintaining electrochemical gradients by pumping three sodium ions out of the cell and two potassium ions into the cell for every molecule of ATP hydrolyzed. ebi.ac.uk
Studies on rat brain Na+/K+-ATPase exposed to high concentrations of cassaine (B1668602) (a related compound often discussed alongside this compound due to structural similarities and shared activities) demonstrated a poorly reversible inhibition of the enzyme. nih.gov This inhibition did not require the presence of ATP and developed rapidly, though the final level of inhibition was independent of time. nih.gov Increasing membrane concentration in the system reduced the observed inhibition at a given cassaine concentration. nih.gov The inhibition of Na+/K+-ATPase activity was linked to equivalent inhibition of the phosphorylation and 3H-ouabain binding reactions of the enzyme. nih.gov This poorly reversible inhibition appeared specific to Na+/K+-ATPase, as concentrations causing this effect had no impact on Mg2+-activated ATPase or NADH cytochrome-c-reductase activities in crude rat brain microsomal preparations. nih.gov
While high concentrations of cassaine show stable Na+/K+-ATPase inhibition, researchers suggest this pattern of inhibition is unlikely to be solely responsible for the positive inotropic effects observed at lower concentrations, which are characteristic of cardiac glycosides. researchgate.netnih.gov Cardiac glycosides at low concentrations can produce positive inotropic effects without Na+/K+-ATPase inhibition, while higher concentrations correlate well with inhibition. researchgate.net Cassaine and related compounds are described as non-steroidal inhibitors of Na+/K+-ATPase with effects similar to cardiac glycosides. researchgate.net The structural features believed to contribute to the pharmacological effect of cassaine-type diterpenes include a lipophilic perhydrophenanthrene core, an α,β-unsaturated ester group, and a basic amino residue. researchgate.net
Modulation of Cellular Signaling Pathways
Inhibition of Na+/K+-ATPase by cardiotonic steroids, including those structurally related to this compound, has been reported to function as a signal transducer, modulating cardiac function and metabolism. mdpi.com This inhibition can activate the Ras/Raf/MEK/MAPK pathway, initiated upstream of Ras by tyrosine kinase Src. mdpi.com Furthermore, these agents can stimulate redox-activated protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and calcium–calmodulin kinase II (CaMKII). mdpi.com
The signal transduction mechanisms triggered by Na+/K+-ATPase inhibition have been implicated in inducing cell growth and cardiac hypertrophy. mdpi.com Additionally, increases in intracellular concentrations of Na+ and Ca2+ following inhibition by certain cardiotonic steroids have been linked to the development of oxidative stress, apoptosis, and cardiomyocyte injury through the activation of diverse signal transduction systems. mdpi.com
While direct, detailed research specifically on this compound's modulation of signaling pathways beyond the initial Na+/K+-ATPase inhibition cascade is less extensively documented in the provided sources, the known mechanisms of related cardiotonic steroids provide a framework for understanding its potential cellular effects. Some studies broadly mention that huntingtin, a protein potentially relevant in certain neurological contexts, interferes with cell signaling by interacting with proteins, and mutated huntingtin can activate caspases, enzymes involved in apoptosis isfcppharmaspire.com. However, this connection is not directly linked to this compound's primary mechanism of action as an Na+/K+-ATPase inhibitor.
Interaction with Ion Channels and Transporters
This compound's primary identified interaction in this category is with the Na+/K+-ATPase, which is an ion transporter. nih.govebi.ac.uk This enzyme actively transports sodium and potassium ions across the cell membrane, maintaining the electrochemical gradients essential for various cellular functions, including the excitability of nerve and muscle cells. ebi.ac.uk The inhibition of this pump by this compound disrupts these gradients, leading to altered intracellular ion concentrations, particularly an increase in intracellular sodium. mdpi.com This increase in intracellular sodium can, in turn, influence the activity of other ion transporters, such as the Na+/Ca2+-exchanger, which can lead to an increase in intracellular calcium. mdpi.com The resulting elevation in intracellular calcium is a key factor in the cardiotonic effects observed with compounds like this compound, increasing cardiac muscle contractility. mdpi.com
While the provided information strongly emphasizes the Na+/K+-ATPase, it's worth noting that other ion channels and transporters play critical roles in cellular physiology, including voltage-gated sodium, calcium, and potassium channels, as well as chloride channels. wustl.edu The broad effects of Na+/K+-ATPase inhibition on ion gradients can indirectly influence the function of these other channels and transporters, although direct binding or modulation of these targets by this compound is not explicitly detailed in the search results.
Preclinical Pharmacological Investigations of Cassaidine
In Vitro Biological Activities
Cytotoxicity and Mechanistic Aspects of Antitumor Activity (e.g., Apoptosis Induction, Caspase Activation)
The cytotoxic potential of cassane diterpenoids, the class of compounds to which cassaidine belongs, has been evaluated against various cancer cell lines. Studies on compounds isolated from the leaves of Erythrophleum fordii Oliver, such as erythrofordins A-C, pseudo-erythrosuamin, and erythrofordin U, have demonstrated dose-dependent cytotoxicity against human leukemia HL-60 and KG-1 cells, with IC50 values ranging from 15.2 to 42.2 µM. nih.gov
Further mechanistic studies on erythrofordin B, a related cassane diterpenoid, have revealed that its cytotoxic effects are mediated through the induction of apoptosis. nih.gov This programmed cell death is initiated through the activation of key executioner enzymes in the apoptotic cascade. Specifically, treatment with erythrofordin B led to the activation of caspase-3 and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The apoptotic process induced by these related compounds also involves the regulation of the Bcl-2 family of proteins, with an observed increase in the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Other cassane diterpenoids have also been shown to induce apoptosis through various mechanisms, including the activation of caspase-3, enhancement of PARP activity, and an increase in the Bax/Bcl-2 ratio. nih.gov While these findings are on compounds structurally similar to this compound, they provide a strong indication of the potential cytotoxic and pro-apoptotic mechanisms that this compound may employ.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Erythrofordin A | HL-60 | 25.3 ± 2.1 | Induction of apoptosis, Caspase-3 and -9 activation, PARP cleavage |
| Erythrofordin B | HL-60 | 15.2 ± 1.5 | |
| Erythrofordin C | KG-1 | 42.2 ± 3.6 | |
| Pseudo-erythrosuamin | HL-60 | 31.4 ± 2.5 | |
| Erythrofordin U | KG-1 | 28.9 ± 2.2 |
Anti-inflammatory and Immunomodulatory Effects (e.g., COX-2 Inhibition, Cytokine Modulation)
The anti-inflammatory properties of cassane-type diterpenoids have been investigated, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A study on cassane-type diterpenoids isolated from the seeds of Caesalpinia minax demonstrated that several of these compounds exhibited potent and dose-dependent inhibitory activity against the COX-2 enzyme, with IC50 values for the most active compounds being 2.4 ± 0.1 µM and 3.2 ± 0.2 µM. rsc.org This suggests that the cassane scaffold is a promising template for the development of selective COX-2 inhibitors. rsc.org Furthermore, extracts from the stem bark of Erythrophleum suaveolens have shown potent anti-inflammatory properties, which are thought to be mediated, in part, by the inhibition of COX synthesis. researchgate.net
In addition to direct enzyme inhibition, alkaloids, the broader class to which this compound belongs, are known to exert immunomodulatory effects through the modulation of cytokine production. nih.govaltmedrev.com Phytochemicals, including alkaloids, can influence immune responses by regulating the expression of key signaling molecules. nih.gov For instance, some alkaloids have been shown to diminish the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. nih.gov While direct studies on this compound's effect on specific cytokines are limited, the activities of related compounds suggest a potential for immunomodulatory effects.
| Compound | COX-2 Inhibition (IC50 µM) | Source |
|---|---|---|
| Cassane Diterpenoid 23 | 2.4 ± 0.1 | Caesalpinia minax |
| Cassane Diterpenoid 16 | 3.2 ± 0.2 | Caesalpinia minax |
Antioxidant Activity
The antioxidant potential of extracts from plants of the Erythrophleum genus has been demonstrated in several studies. The stem bark of Erythrophleum africanum has been identified as a source of antioxidant agents. researchgate.net Methanol, acetone, and water extracts of the stem bark have shown high free radical scavenging activity. researchgate.net This antioxidant capacity is attributed to the presence of various phytochemicals, including flavonoids and polyphenols. scialert.net
Anti-angiogenic Mechanisms
Cassaine (B1668602) diterpenoids from Erythrophleum fordii have been shown to possess significant anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that certain cassaine diterpenoid amides can potently inhibit the formation of capillary-like structures. nih.gov
Further research on a series of cassaine diterpenoids from the seeds of Erythrophleum fordii confirmed their anti-angiogenic activity. Several of these compounds significantly inhibited key processes in angiogenesis, including the proliferation, migration, and tube formation of endothelial cells. nih.gov The structure-activity relationship analysis indicated that the side chain at the C-13 position of the cassane skeleton plays a crucial role in this inhibitory effect. nih.gov These findings highlight the potential of cassane diterpenoids, including this compound, as a novel class of anti-angiogenic agents.
Antimicrobial Properties
Diterpenoid alkaloids isolated from Erythrophleum suaveolens have demonstrated potent antimicrobial activities against a range of bacteria and yeasts. scispace.com Specifically, the known amide norcassaide and a new diterpenoid alkaloid, norerythrosuaveolide, exhibited a broad spectrum of activity. scispace.com
The minimum inhibitory concentration (MIC) values for norcassaide against various microorganisms were determined. For yeasts, the MIC ranged from 9.76 µg/mL for Candida krusei to 39.06 µg/mL for Candida albicans. scispace.com Against bacteria, the MIC values ranged from 39.06 µg/mL for Klebsiella pneumoniae and Neisseria gonorrhoeae to 156.00 µg/mL for Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. scispace.com Norerythrosuaveolide also showed strong antimicrobial effects, with MIC values as low as 9.76 µg/mL against N. gonorrhoeae and C. krusei. scispace.com These results indicate that diterpenoid alkaloids from the Erythrophleum genus are a promising source of antimicrobial compounds.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Norcassaide | Candida krusei | 9.76 |
| Candida albicans | 39.06 | |
| Klebsiella pneumoniae | 39.06 | |
| Neisseria gonorrhoeae | 39.06 | |
| Escherichia coli | 156.00 | |
| Staphylococcus aureus | 156.00 | |
| Norerythrosuaveolide | Neisseria gonorrhoeae | 9.76 |
| Candida krusei | 9.76 |
Cardiotonic Action and Inotropic Effects (mechanistic studies in isolated tissues or cells)
Alkaloids from the Erythrophleum genus have long been recognized for their cardiotonic effects, exhibiting a positive inotropic action on the heart muscle. nih.govprota4u.org This means they increase the force of myocardial contraction. basicmedicalkey.com Mechanistic studies on these alkaloids have often been compared to those of cardiac glycosides like digitalis. researchgate.net
Research on Erythrophleum alkaloids has demonstrated their effects on isolated heart tissues. Studies on papillary muscles have shown that these compounds can directly influence myocardial contraction. nih.gov The cardiotonic properties of these alkaloids are a significant aspect of their pharmacological profile and have been a subject of interest for their potential therapeutic applications in conditions of cardiac dysfunction. researchgate.net
In Vivo Studies in Animal Models (Focus on Mechanistic Insights)
A comprehensive review of available scientific literature reveals a notable absence of in vivo studies investigating the efficacy of this compound in preclinical animal models of inflammation or specific cancers. To date, research on the pharmacological effects of this compound and related Erythrophleum alkaloids has primarily focused on their significant impact on the cardiovascular system. Consequently, there is no published data to report on the mechanistic insights or therapeutic potential of this compound in inflammatory or oncological disease models.
The primary organ-specific physiological response documented for Erythrophleum alkaloids, including compounds structurally related to this compound, is their profound effect on cardiac function. These compounds are recognized for their digitalis-like cardiac activity. scispace.com In vivo and ex vivo studies on closely related alkaloids, such as cassaine and nor-cassaidine, provide mechanistic insights into the likely effects of this compound on the heart.
The principal mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a critical component of the sodium pump in cardiac muscle cells. nih.govnih.gov This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the heart muscle.
An in vivo study using a dog heart-lung preparation demonstrated that alkaloids from Erythrophleum, including cassaine and nor-cassaidine, exert a positive inotropic (strengthening the force of contraction) action. capes.gov.br This effect leads to an increased work capacity of the heart, particularly noted in models of experimental heart failure. capes.gov.br However, at higher doses, these alkaloids can also induce changes in heart rate and lead to rhythmic irregularities. capes.gov.br
Research comparing the effects of cassaine to the well-known cardiac glycoside ouabain (B1677812) has shown that while both inhibit Na+/K+-ATPase, cassaine's effects may have a more rapid onset and offset. nih.gov Studies on isolated dog and guinea pig hearts indicated that the positive inotropic effects of cassaine dissipated several times faster than those induced by ouabain. nih.gov This suggests a more transient interaction with the Na+/K+-ATPase binding sites. nih.gov The sensitivity of the Na+/K+-ATPase to cassaine also varies across species, with dog, guinea pig, and rat hearts showing different levels of response, paralleling their known sensitivities to ouabain. nih.gov
Table 1: Summary of In Vivo and Ex Vivo Cardiac Effects of this compound-Related Erythrophleum Alkaloids
| Compound(s) | Animal Model | Key Findings | Mechanistic Insight |
|---|---|---|---|
| Cassaine, Nor-cassaidine | Dog (Heart-lung preparation) | Positive inotropic action; Increased cardiac work in heart failure models; High doses caused heart rate changes and irregularities. capes.gov.br | Direct stimulation of myocardial contractility. |
| Cassaine | Dog, Guinea Pig (Langendorff perfused hearts) | Positive inotropic effects had a faster offset compared to ouabain. nih.gov | Suggests more rapid dissociation from the Na+/K+-ATPase binding site. nih.gov |
| Cassaine | Rat (Brain microsomes) | Poorly reversible inhibition of Na+/K+-ATPase at high concentrations (>1 x 10-4 M). nih.gov | Specific and stable inhibition of the Na+/K+-ATPase enzyme. nih.gov |
| Erythrophleum Alkaloids | Guinea Pig, Rabbit | Cardiotonic effect on papillary muscles. nih.gov | Direct effect on myocardial contraction. nih.gov |
Metabolism and Biotransformation of Cassaidine
Metabolic Pathways Identified in Biological Systems
Research into the metabolism of Cassaidine has identified specific metabolic pathways. In guinea pigs, a major metabolic pathway for this compound administered intravenously involves its conversion to cassaidic acid, which is subsequently excreted in urine. popline.org This suggests that hydrolysis of the ester linkage in this compound is a significant metabolic step in this species.
While comprehensive details on all metabolic pathways of this compound across various biological systems are limited in the provided search results, studies on related Erythrophleum alkaloids and the general principles of xenobiotic metabolism provide context. Alkaloids, as a class of secondary metabolites, undergo diverse metabolic transformations in biological systems. scialert.netunibas.it These can include oxidation, reduction, hydrolysis, and conjugation reactions. nih.gov
Metabolomic studies in different contexts have also detected this compound, sometimes in association with various metabolic pathways, although this does not directly imply this compound is a substrate or product of these pathways. For instance, this compound has been noted in studies examining metabolic changes in broiler chickens related to terpenoid backbone biosynthesis and other pathways nih.govsemanticscholar.org, and in human studies related to gut microbiota and metabolic networks amegroups.cnfrontiersin.orgscispace.com. These observations highlight the presence of this compound in biological systems where diverse metabolic processes are active.
Role of Biotransformation Enzymes (e.g., Cytochrome P450)
Biotransformation is primarily catalyzed by a range of enzymes. Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in Phase I metabolism, catalyzing the oxidation of a wide variety of endogenous and exogenous compounds, including many drugs and xenobiotics. nih.govwikipedia.orgmdpi.com CYP enzymes introduce or expose polar functional groups, making the molecule more amenable to further metabolism or excretion. nih.gov
While the specific involvement of individual human CYP enzymes in this compound metabolism is not explicitly detailed in the provided search results, it is highly probable that CYP enzymes are involved in the Phase I metabolism of this compound, given its complex chemical structure and the general role of CYPs in metabolizing such compounds. Studies on the metabolism of other alkaloids and complex natural products frequently implicate CYP enzymes in oxidative transformations. nih.govnih.gov
Phase II biotransformation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), catalyze the conjugation of the Phase I metabolites or the parent compound with hydrophilic endogenous molecules like glucuronic acid or sulfate. nih.gov These conjugation reactions typically result in more water-soluble and readily excretable metabolites. The identification of cassaidic acid as a metabolite in guinea pigs suggests a potential role for esterases in the hydrolysis of this compound. popline.org
Characterization of Metabolites and their Biological Relevance
The characterization of metabolites is essential for understanding the fate of a compound in the body and the potential biological activity of its transformation products. In the case of this compound, cassaidic acid has been identified as a major metabolite in guinea pig urine following intravenous administration of this compound. popline.org
The biological relevance of metabolites can vary. Some metabolites are inactive and represent detoxification and elimination pathways. Others may retain or have altered biological activity compared to the parent compound. While the provided information confirms the existence of at least one metabolite, cassaidic acid, and its excretion popline.org, detailed information on the biological activity of this compound metabolites is not extensively available in the search results.
Metabolomic studies that detect this compound alongside other metabolites in various biological contexts nih.govsemanticscholar.orgamegroups.cnfrontiersin.orgscispace.com can provide clues about potential metabolic associations and the biological processes they might influence. However, these studies often identify compounds present in a sample without detailing the specific enzymatic transformations involved.
Further research is needed to fully characterize the metabolic profile of this compound in different biological systems, identify the specific enzymes involved in its biotransformation, and determine the biological activity and relevance of its metabolites.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281266 |
| Cassaidic acid | Not explicitly found in search results with a CID in the context of this compound metabolism. Further search needed if required for a complete table. |
Interactive Data Tables
Based on the provided text, there is limited specific quantitative data on this compound metabolism suitable for creating detailed interactive data tables (e.g., enzyme kinetics, metabolite concentrations over time). The primary metabolic finding reported is the identification of cassaidic acid as a major metabolite in guinea pig urine popline.org.
Advanced Analytical and Bioanalytical Methodologies for Cassaidine
Quantitative and Qualitative Analysis in Complex Matrices (e.g., plant extracts, biological samples)
The analysis of cassaidine in complex matrices like plant extracts and biological fluids presents significant challenges due to the presence of numerous interfering substances. Effective analytical methods must be able to selectively identify and accurately measure this compound, often at trace levels.
Plant Extracts: The quantitative and qualitative analysis of this compound in plant materials, such as the bark of Erythrophleum suaveolens and Erythrophleum guineense, is fundamental for phytochemical studies and the standardization of extracts. mdpi.com Qualitative screening of E. guineense stem bark has shown the presence of alkaloids, alongside other phytochemicals like saponins, phenols, terpenoids, flavonoids, and tannins. mdpi.com For quantitative purposes, studies have reported the total alkaloid content in these extracts. For instance, one analysis of E. guineense aqueous stem bark extract determined the total alkaloid concentration to be 15.24 mg/g. mdpi.com
Biological Samples: In forensic and clinical toxicology, the detection of this compound and its metabolites in biological samples such as blood, urine, and tissue is critical in investigating poisoning cases. rsc.org The analysis of toxic alkaloids in biological matrices often involves an initial screening test followed by a more specific confirmatory test. Bioanalytical method validation is a critical aspect of ensuring the reliability of results for the quantitative determination of drugs and their metabolites in biological fluids. mdpi.comresearchgate.net This validation process assesses parameters such as selectivity, accuracy, precision, recovery, and sensitivity to ensure that the method can reliably determine the concentration of the analyte. mdpi.comresearchgate.net While specific bioanalytical methods for this compound are not extensively detailed in publicly available literature, the principles of bioanalytical method validation for similar toxic alkaloids are well-established and would be applied to this compound analysis. nih.govresearchgate.net This would involve developing a method with a defined lower limit of quantitation (LLOQ), ensuring linearity over a specific concentration range, and demonstrating stability of the analyte in the biological matrix under various storage conditions. nih.govslideshare.net
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from its natural sources. These methods separate this compound from the complex mixture of other plant constituents based on its physicochemical properties.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial screening and fractionation of plant extracts. biotech-asia.org For the separation of coumarins, a class of compounds with polarities that can be comparable to diterpenoid alkaloids, solvent systems such as n-heptane-dichloromethane-ethyl acetate and n-heptane-diisopropyl ether-isopropanol have been used. Such systems, with adjustments, could be optimized for the separation of this compound. Preparative TLC can also be employed for the isolation of small quantities of pure compounds for further structural analysis.
Column Chromatography: For the isolation of larger quantities of this compound, column chromatography is the method of choice. biotech-asia.org The process involves packing a column with a stationary phase, such as silica gel, and eluting the extract with a solvent system of increasing polarity. biotech-asia.org For instance, the fractionation of a methanol extract of Erythrophleum suaveolens stem bark on a polyamide column using methanol as the eluent yielded fractions rich in alkaloids. researchgate.net
Below is an interactive data table summarizing the application of various chromatographic techniques for the analysis of compounds in Erythrophleum species and other relevant natural products.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| Thin-Layer Chromatography (TLC) | Silica Gel | n-heptane-dichloromethane-ethyl acetate | Separation of coumarins | |
| Column Chromatography | Polyamide | Methanol | Fractionation of alkaloids | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | C18 | Water with formic acid and acetonitrile | Separation of diterpenoid alkaloids | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | C8 | Ammonium (B1175870) acetate in water and methanol | Analysis of cassane diterpenoids | researchgate.net |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide powerful tools for the unambiguous identification and structural elucidation of this compound, even in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. ijsat.orgnih.gov For the analysis of cassane diterpenoids from Erythrophleum suaveolens, a liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (LC-Q-TOF-MS) with an electrospray ionization (ESI) source has been used. researchgate.net This technique allows for the determination of the molecular weight and elemental composition of the compounds.
LC-MS/MS takes this a step further by enabling the fragmentation of selected ions to provide structural information. nih.gov This is particularly useful for distinguishing between isomers and for the structural elucidation of novel compounds. The development of a validated LC-MS/MS method for this compound in biological fluids would involve optimizing parameters such as the precursor and product ion transitions, collision energy, and source parameters to achieve high sensitivity and specificity. mdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This technique is invaluable for the complete structural elucidation of natural products without the need for prior isolation. nih.govtdl.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed in-flow or in stopped-flow mode to determine the complete chemical structure of this compound and related alkaloids. While specific LC-NMR studies on this compound are not prominent in the literature, the application of this technique to other complex alkaloids demonstrates its potential for the analysis of Erythrophleum extracts.
The following table summarizes key parameters from a representative LC-Q-TOF-MS analysis of cassane diterpenoids, which would be foundational for developing a method for this compound.
| Parameter | Value |
| Chromatography | |
| Column | Agilent ZORBAX RRHD Eclipse Plus C8, 3.0 × 100 mm, 1.8 µm |
| Mobile Phase A | Ammonium acetate in water (100 mg/L) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Gradient | 0–100% B in 15 min |
| Mass Spectrometry | |
| Ionization Mode | Dual Spray AJS-ESI (Positive) |
| Drying Gas Rate | 10 L/min at 150 °C |
| Nebulizer Pressure | 30 psi |
| Sheath Gas Rate | 11 L/min at 200 °C |
| Capillary Voltage | 3500V |
| Fragmentor Voltage | 145V |
Future Directions and Research Opportunities
Exploration of Novel Biological Targets and Mechanisms
While Cassaidine is known to inhibit Na+/K+-transporting ATPase, the full spectrum of its biological targets and intricate mechanisms of action remains an area for future investigation. nih.gov Research could focus on identifying additional proteins, enzymes, or pathways with which this compound interacts. Given its structural properties, this compound may influence various physiological processes through mechanisms yet to be elucidated. ontosight.ai Exploring novel biological targets could reveal new potential therapeutic applications beyond its previously reported effects. Advanced techniques in proteomics, metabolomics, and cell biology could be employed to comprehensively map this compound's interactions within biological systems.
Design and Synthesis of Highly Specific and Potent Analogues
The tricyclic diterpenoid skeleton of this compound, along with its N-containing side chain, provides a basis for structural modification to generate analogues with altered or improved pharmacological profiles. researchgate.netresearchgate.net Future research can focus on the rational design and synthesis of highly specific and potent this compound analogues. This involves systematically modifying different parts of the molecule to study structure-activity relationships (SAR). researchgate.netresearchgate.net The aim would be to enhance desired activities, reduce potential off-target effects, and improve pharmacokinetic properties. Techniques such as medicinal chemistry, combinatorial synthesis, and computational modeling can play a crucial role in this endeavor. ictactjournals.inpreprints.orgarxiv.org
Development of this compound-Based Chemical Probes for Biological Research
This compound's distinct structure and biological activity make it a potential candidate for the development of chemical probes. mskcc.orgrjeid.com Chemical probes are valuable tools in biological research used to selectively bind to and modulate the function of specific protein targets, helping to decipher their roles in complex biological systems. mskcc.orgpromega.co.ukeubopen.org Future work could involve synthesizing this compound derivatives conjugated with reporter tags (e.g., fluorescent labels, biotin) to investigate its distribution, binding partners, and cellular localization. mskcc.org Developing high-quality this compound-based probes requires ensuring high affinity, selectivity, and cellular permeability. promega.co.uk These probes could be instrumental in further dissecting the biological pathways influenced by this compound.
Integration with Systems Biology and Network Pharmacology Approaches
Understanding the complex biological effects of compounds like this compound can be significantly advanced by integrating systems biology and network pharmacology approaches. nih.govfrontiersin.orgresearchgate.net Network pharmacology aims to elucidate the multi-component, multi-target mechanisms of drugs by constructing and analyzing interaction networks between compounds, targets, and diseases. nih.govfrontiersin.orgresearchgate.net Applying these approaches to this compound research could involve using high-throughput data (e.g., transcriptomics, proteomics, metabolomics) to build comprehensive networks illustrating how this compound perturbs biological systems. researchgate.netbiorxiv.org This can help identify key nodes or pathways affected by this compound, predict potential synergistic or antagonistic interactions with other molecules, and provide a more holistic understanding of its pharmacological effects within the context of complex biological networks. researchgate.netresearchgate.netmdpi.com
Q & A
Q. How do researchers reconcile conflicting hypotheses about Cassaidine’s biosynthetic pathway in natural sources?
- Methodological Answer : Combine isotope labeling studies with genomic analysis of putative biosynthetic gene clusters. Use heterologous expression in model organisms (e.g., E. coli) to confirm enzyme functions. Compare intermediate profiles across wild-type and knockout strains .
Guidance for Data Presentation and Reproducibility
- Tables/Figures : Present processed data (e.g., kinetic curves, dose-response plots) in the main text, with raw data in appendices .
- Reproducibility : Document experimental protocols in detail, including instrument calibration and batch numbers of reagents .
- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
